molecular formula C22H21NO4S B11102909 propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate

propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B11102909
M. Wt: 395.5 g/mol
InChI Key: YGBPAQDBZAWMSW-UNOMPAQXSA-N
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Description

Propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and ester functional group allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl acetate: A simpler ester with different reactivity and applications.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Phenyl esters: Compounds with phenyl groups and ester functional groups.

Uniqueness

Propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate is unique due to its combination of a thiazole ring, phenyl group, and ester functional group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H21NO4S/c1-14(2)27-20(24)13-26-18-7-5-4-6-17(18)12-19-21(25)23-22(28-19)16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3/b19-12-

InChI Key

YGBPAQDBZAWMSW-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC(C)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=CC=C3OCC(=O)OC(C)C)S2

Origin of Product

United States

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